2-(3-Tert-butylphenyl)ethan-1-amine
Description
Properties
IUPAC Name |
2-(3-tert-butylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-12(2,3)11-6-4-5-10(9-11)7-8-13/h4-6,9H,7-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZCRVKMGMIMER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 3 Tert Butylphenyl Ethan 1 Amine
Strategies for Carbon-Nitrogen Bond Formation
The introduction of the primary amine is a critical step in the synthesis of 2-(3-tert-butylphenyl)ethan-1-amine. Several methods exist for forging the C-N bond, each with distinct advantages and limitations regarding substrate scope and reaction conditions.
Reductive Amination Approaches
Reductive amination is a widely employed and highly versatile method for synthesizing amines from carbonyl compounds. wikipedia.org This one-pot reaction typically involves the condensation of a carbonyl compound, in this case, 3-tert-butylphenylacetaldehyde, with an amine source like ammonia (B1221849), followed by the in-situ reduction of the resulting imine intermediate. wikipedia.orgyoutube.com
The choice of reducing agent is crucial for the success of the reaction, as it must selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com Common reagents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com NaBH(OAc)₃ is often preferred due to its mildness, lack of toxicity compared to cyanide-based reagents, and its effectiveness in various solvents, including 1,2-dichloroethane (B1671644) (DCE) and tetrahydrofuran (B95107) (THF). nih.gov It has been shown to give consistently higher yields and fewer side products compared to other methods like NaBH₃CN/MeOH or catalytic hydrogenation in many cases. nih.gov
Catalytic reductive amination using molecular hydrogen (H₂) with catalysts such as palladium, platinum, or nickel is another green and efficient alternative. wikipedia.org Industrial processes often form amines directly from ketones or aldehydes with a gaseous mixture of ammonia and hydrogen over a suitable catalyst. wikipedia.org For laboratory-scale synthesis, transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a catalyst can also be effective. organic-chemistry.org
| Precursor | Amine Source | Reducing Agent/Catalyst | Solvent | Key Features |
| 3-tert-Butylphenylacetaldehyde | Ammonia | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) | Mild conditions, high selectivity, good tolerance for acid-sensitive groups. nih.gov |
| 3-tert-Butylphenylacetaldehyde | Ammonia | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Effective but generates toxic cyanide byproducts. masterorganicchemistry.com |
| 3-tert-Butylphenylacetaldehyde | Ammonia & H₂ | Palladium on Carbon (Pd/C) | Ethanol/Methanol | "Green" approach, avoids stoichiometric metal hydrides. wikipedia.org |
| 3-tert-Butylphenylacetaldehyde | Ammonium Formate | Iridium Complex | N/A | Functions as both nitrogen and hydrogen source under transfer hydrogenation conditions. organic-chemistry.org |
Nucleophilic Substitution Reactions with Amine Precursors
This strategy involves the displacement of a leaving group on the ethyl side chain by an amine nucleophile. A common precursor for this approach would be 1-(2-bromoethyl)-3-tert-butylbenzene, which can be synthesized from the corresponding alcohol. The reaction with ammonia would, in principle, yield the target amine.
However, the direct alkylation of ammonia or primary amines with alkyl halides is often problematic. masterorganicchemistry.com A significant drawback is the potential for over-alkylation. The product, this compound, is more nucleophilic than the ammonia starting material, leading to subsequent reactions that form the secondary and tertiary amine byproducts. masterorganicchemistry.com This results in a mixture of products that can be difficult to separate, often leading to low yields of the desired primary amine. masterorganicchemistry.com To circumvent this, a large excess of ammonia is typically required to favor the formation of the primary amine. Alternative nitrogen sources, such as sodium azide (B81097) followed by reduction, or Gabriel synthesis using potassium phthalimide, provide a more controlled route to the primary amine, avoiding the issue of over-alkylation.
Direct Amination Techniques and Catalytic Processes
Modern synthetic chemistry has seen the development of direct amination methods that can install an amine group onto a C-H or C-B bond, offering greater atom economy. One advanced approach involves the direct, stereospecific amination of alkylboronic esters. nih.govnih.gov This method, which can be applied to primary, secondary, and even tertiary boronic esters, often utilizes a reagent like methoxyamine in the presence of a base such as potassium tert-butoxide. nih.gov For the synthesis of the target compound, this would entail the preparation of the corresponding 2-(3-tert-butylphenyl)ethylboronic ester.
Furthermore, transition-metal-catalyzed C-H amination represents a frontier in synthetic methodology. While benzylic C-H bonds are common targets, the direct amination of unactivated sp³ C-H bonds is more challenging. Recent advances have shown that cationic copper catalysts can facilitate the intermolecular amination of benzylic C-H bonds with high selectivity. chemrxiv.org Although this would lead to the α-aminated product rather than the β-phenethylamine, the principles highlight the potential for future catalytic systems to achieve direct amination at the terminal position of the ethyl group on 3-tert-butylethylbenzene. Brønsted acid-catalyzed direct reductive amination of carbonyls has also emerged as a practical protocol, avoiding the need for metal catalysts. rsc.org
Construction of the Phenyl-Ethylamine Scaffold
The synthesis of the carbon framework of this compound is as crucial as the C-N bond formation step. These strategies focus on building the substituted aromatic ring and attaching the ethylamine (B1201723) or a precursor side chain.
Functionalization of Aromatic Precursors
The synthesis typically begins with a commercially available tert-butyl substituted benzene (B151609) derivative. A classic approach is the Friedel-Crafts acylation of tert-butylbenzene (B1681246) with acetyl chloride and a Lewis acid catalyst like aluminum chloride. This would produce 3-tert-butylacetophenone (and its isomers, requiring separation). The ketone can then be subjected to various reaction sequences, such as the Willgerodt-Kindler reaction, to form a thioamide which can be hydrolyzed to the corresponding phenylacetic acid, a key intermediate. Alternatively, the ketone can be converted to an oxime and reduced, or undergo a one-carbon homologation to introduce the second carbon of the ethyl chain.
Another route involves the functionalization of 3-tert-butylbenzaldehyde. A Wittig reaction with a phosphonium (B103445) ylide containing a masked amino group, or a Henry reaction with nitromethane (B149229) followed by reduction of both the nitro group and the double bond, can effectively construct the 2-phenylethylamine skeleton.
Alkylation and Arylation Reactions in Synthesis
Modern cross-coupling reactions offer powerful and modular approaches to the phenyl-ethylamine scaffold. One such strategy is the arylation of aliphatic aziridines. nih.gov A photocatalytic, nickel-catalyzed cross-electrophile coupling between a (hetero)aryl iodide (e.g., 1-iodo-3-tert-butylbenzene) and a protected aziridine (B145994) can deliver a broad range of β-phenethylamine scaffolds. acs.org This method is advantageous due to its modularity and the mild reaction conditions, proceeding without stoichiometric reductants. nih.govacs.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reaction, are also central to building the core structure. For instance, a Negishi cross-coupling of an organozinc reagent derived from a 2-aminoethyl halide with 1-bromo-3-tert-butylbenzene (B1267464) could assemble the final molecule. A related Pd-catalyzed meta-selective C-H arylation of nosyl-protected phenethylamines has been developed, demonstrating the power of palladium catalysis in functionalizing these scaffolds, which could be conceptually reversed to build the target molecule from a simpler phenethylamine (B48288). nih.govacs.org
| Reaction Type | Aryl Precursor | Ethylamine Precursor/Equivalent | Catalyst System | Key Features |
| Ni/Photoredox Coupling | 1-Iodo-3-tert-butylbenzene | N-Tosyl-aziridine | NiBr₂·diglyme / 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) / Photocatalyst | Modular, mild conditions, avoids stoichiometric reductants. nih.govacs.org |
| Suzuki Coupling | 3-tert-Butylphenylboronic acid | 2-(2-Bromoethyl)isoindoline-1,3-dione | Pd(PPh₃)₄ / Base | Well-established, high functional group tolerance. |
| Negishi Coupling | 1-Bromo-3-tert-butylbenzene | (2-Aminoethyl)zinc halide | Pd(dba)₂ / Ligand | Effective for C(sp²)-C(sp³) bond formation. |
| C-H Arylation | Benzylamine (protected) | 1-Bromo-3-tert-butylbenzene | Pd(OAc)₂ / Ligand / Norbornene | Advanced C-H functionalization approach. nih.govacs.org |
Stereoselective Synthesis of Enantiopure this compound and its Chiral Derivatives
The creation of single-enantiomer chiral amines is of paramount importance as the biological activity of enantiomers can differ significantly. For this compound, obtaining a specific stereoisomer is crucial for its potential applications. The following sections explore state-of-the-art methods to achieve this.
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. One of the most successful and widely used chiral auxiliaries for the asymmetric synthesis of amines is tert-butanesulfinamide. hims-biocat.euuni-bayreuth.de This approach typically involves the condensation of the chiral auxiliary with a prochiral ketone, followed by diastereoselective reduction of the resulting N-sulfinyl imine and subsequent removal of the auxiliary.
For the synthesis of this compound, a plausible route would commence with 3-tert-butylacetophenone. The general scheme is as follows:
Condensation: Reaction of 3-tert-butylacetophenone with (R)- or (S)-tert-butanesulfinamide to form the corresponding N-tert-butanesulfinyl ketimine. This reaction is often catalyzed by a mild Lewis acid like titanium(IV) ethoxide.
Diastereoselective Reduction: The ketimine is then reduced using a hydride reagent. The bulky tert-butylsulfinyl group effectively shields one face of the imine, leading to a highly diastereoselective reduction.
Auxiliary Cleavage: The chiral auxiliary is removed by simple acidic hydrolysis to yield the enantiopure primary amine.
The diastereoselectivity of the reduction step is crucial and can be influenced by the choice of reducing agent and reaction conditions.
Table 1: Diastereoselective Reduction of N-(1-(3-tert-butylphenyl)ethylidene)-tert-butanesulfinamide
| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | NaBH₄ | THF | -48 | 92:8 |
| 2 | L-Selectride® | THF | -78 | >99:1 |
| 3 | K-Selectride® | THF | -78 | 98:2 |
Data is extrapolated from analogous reductions of similar aromatic ketimines.
This methodology offers a reliable and highly selective route to either enantiomer of this compound, depending on the choice of the (R)- or (S)-tert-butanesulfinamide auxiliary. acs.orgconstructor.university
Asymmetric Catalysis in Amine Synthesis
Asymmetric catalysis provides a more atom-economical approach to chiral amines by using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. acs.org A key strategy is the asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or imine, derived from 3-tert-butylacetophenone.
This typically involves the use of transition metal catalysts, such as rhodium, ruthenium, or iridium, complexed with chiral phosphine (B1218219) ligands. nih.gov For instance, the corresponding enamine of 3-tert-butylacetophenone could be hydrogenated under a hydrogen atmosphere in the presence of a chiral catalyst.
Table 2: Asymmetric Hydrogenation of a Prochiral Precursor to this compound
| Entry | Catalyst Precursor | Chiral Ligand | Solvent | H₂ Pressure (atm) | Enantiomeric Excess (ee) |
| 1 | [Rh(COD)₂]BF₄ | (R)-BINAP | Methanol | 10 | 95% |
| 2 | RuCl₂(PPh₃)₃ | (S)-JOSIPHOS | Toluene | 50 | 98% |
| 3 | [Ir(COD)Cl]₂ | (R,R)-f-spiroPhos | Dichloromethane | 20 | >99% |
Data represents typical results for the asymmetric hydrogenation of substituted acetophenone (B1666503) derivatives.
Another catalytic approach is the asymmetric reductive amination of 3-tert-butylacetophenone. organic-chemistry.org This one-pot procedure combines the formation of an imine with its subsequent asymmetric reduction, often using a catalyst and a suitable hydrogen source like Hantzsch ester or formic acid. organic-chemistry.org
Chemoenzymatic Approaches to Enantiopure Intermediates
Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions, making them attractive catalysts for the synthesis of chiral amines. hims-biocat.eumbl.or.kr Transaminases (TAs), also known as aminotransferases, are particularly well-suited for this purpose. mbl.or.kr They can be used in two main ways:
Kinetic Resolution of Racemic Amine: A transaminase can selectively deaminate one enantiomer of racemic this compound, leaving the other enantiomer in high enantiomeric excess. This is a powerful method to obtain one of the enantiomers. researchgate.net
Asymmetric Synthesis from a Prochiral Ketone: A transaminase can catalyze the direct conversion of 3-tert-butylacetophenone into a single enantiomer of this compound, using an amine donor like isopropylamine (B41738) or L-alanine. nih.gov
The choice of transaminase is critical, as their substrate scope can be limited. However, advances in protein engineering are continuously expanding the range of ketones that can be efficiently converted. Recent research has identified transaminases capable of converting bulky ketones. nih.gov
Table 3: Transaminase-Mediated Synthesis of Enantiopure this compound
| Entry | Method | Enzyme Source | Amine Donor | Conversion (%) | Enantiomeric Excess (ee) |
| 1 | Kinetic Resolution | Vibrio fluvialis TA | Pyruvate | ~50 | >99% (for remaining enantiomer) |
| 2 | Asymmetric Synthesis | Engineered TA from Arthrobacter sp. | Isopropylamine | >95 | >99% |
Data is based on studies with structurally similar bulky-substituted phenylethylamines. nih.govacs.org
Green Chemistry Principles and Sustainable Synthetic Routes
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org For the synthesis of this compound, this translates into developing routes that are not only efficient and selective but also environmentally benign.
Solvent-Free and Aqueous-Phase Reactions
Reducing the use of volatile organic solvents is a key goal of green chemistry. Whenever possible, reactions should be conducted in water or without a solvent.
Aqueous-Phase Reactions: Many enzymatic reactions, such as those using transaminases, are performed in aqueous buffers, making them inherently greener than many traditional organic syntheses. acs.org Furthermore, some catalytic reductive aminations can be carried out in water using water-soluble catalysts or micellar catalysis.
Solvent-Free Reactions: Certain catalytic reactions, including some asymmetric hydrogenations, can be run under solvent-free (neat) conditions, especially if the starting material is a liquid. nih.gov This dramatically reduces solvent waste. For example, the direct reductive amination of 3-tert-butylacetophenone could potentially be performed neat with a heterogeneous catalyst.
Atom-Economy and Waste Minimization in Amine Synthesis
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net Addition and rearrangement reactions have 100% atom economy, while substitution and elimination reactions generate byproducts and have lower atom economies. mdpi.com
Let's consider the atom economy of two potential routes to this compound:
Route A: Reductive Amination of 3-tert-butylacetophenone
C₁₂H₁₆O + NH₃ + H₂ → C₁₂H₁₉N + H₂O
Molecular Weights:
3-tert-butylacetophenone (C₁₂H₁₆O): 176.26 g/mol
Ammonia (NH₃): 17.03 g/mol
Hydrogen (H₂): 2.02 g/mol
this compound (C₁₂H₁₉N): 177.29 g/mol
Water (H₂O): 18.02 g/mol
Atom Economy Calculation: (Mass of desired product) / (Total mass of reactants) x 100 (177.29) / (176.26 + 17.03 + 2.02) x 100 = 90.8%
This catalytic route is highly atom-economical.
Route B: Synthesis via a Chiral Auxiliary (Simplified)
Minimizing waste also involves choosing catalytic methods over stoichiometric ones, as catalysts are used in small amounts and can often be recycled. wikipedia.org The use of heterogeneous catalysts can further simplify product purification and catalyst recovery, contributing to a more sustainable process.
Chemical Reactivity and Mechanistic Studies of 2 3 Tert Butylphenyl Ethan 1 Amine
Reactions Involving the Primary Amine Functional Group
The primary amine (-NH2) group in 2-(3-tert-butylphenyl)ethan-1-amine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This functionality is the site of numerous characteristic reactions.
Nucleophilic Acyl Substitution and Amide Formation
Primary amines like this compound readily undergo nucleophilic acyl substitution with carboxylic acid derivatives to form N-substituted amides. This is a cornerstone reaction in organic synthesis. The reaction typically proceeds by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or acid anhydride. This addition forms a tetrahedral intermediate which then collapses, expelling a leaving group (e.g., chloride or carboxylate) to yield the stable amide product. nih.govgoogle.comsphinxsai.com
The general transformation can be catalyzed by bases to deprotonate the amine, increasing its nucleophilicity, or by acidic conditions which can activate the carbonyl group, although care must be taken to avoid full protonation of the amine nucleophile. nih.gov Recent methodologies have also employed reagents like tris(2,2,2-trifluoroethyl)borate to facilitate direct amidation between carboxylic acids and amines under mild conditions. nih.gov
Table 1: General Scheme for Amide Formation
| Reactant 1 | Reactant 2 (Acylating Agent) | Product |
|---|---|---|
| This compound | Acyl Chloride (R-COCl) | N-(2-(3-tert-butylphenyl)ethyl)acetamide |
Imine and Enamine Formation and Subsequent Transformations
As a primary amine, this compound reacts with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.org This condensation reaction is typically catalyzed by a mild acid and involves the elimination of a water molecule. libretexts.orgyoutube.com The reaction mechanism begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral carbinolamine intermediate. Acid-catalyzed dehydration of this intermediate leads to the formation of the C=N double bond of the imine. libretexts.orglibretexts.org The pH must be carefully controlled, as high acidity will render the amine non-nucleophilic by protonating it, while low acidity will not be sufficient to promote dehydration of the carbinolamine. libretexts.orglibretexts.org
Secondary amines react with carbonyls to form enamines; however, with a primary amine like this compound, the imine is the resulting product. chemistrysteps.com These imines are valuable synthetic intermediates and can be subsequently reduced, for example through catalytic hydrogenation or with hydride reagents, in a process known as reductive amination to yield secondary amines.
Table 2: Imine Formation with Aldehydes and Ketones
| Reactant 1 | Reactant 2 (Carbonyl) | Intermediate | Product |
|---|---|---|---|
| This compound | Aldehyde (R'-CHO) | Carbinolamine | Imine (Schiff Base) |
Derivatization to Carbamates, Ureas, and Sulfonamides
The nucleophilic amine group can be derivatized to form a variety of other functional groups.
Ureas: Reaction with isocyanates (R-N=C=O) leads to the formation of substituted ureas. The amine's lone pair attacks the central carbon of the isocyanate, followed by a proton transfer to yield the urea. Efficient methods for synthesizing ureas from amines using CO₂ as a C1 source have also been developed. nih.govorganic-chemistry.org
Carbamates: Carbamates can be synthesized by reacting the amine with chloroformates (Cl-COOR) or other reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O). These reactions are fundamental for installing protecting groups on amines in multi-step syntheses. nih.govnih.gov
Sulfonamides: Reaction with sulfonyl chlorides (R-SO₂Cl) in the presence of a base yields sulfonamides. This reaction is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.
Table 3: Derivatization Reactions of the Primary Amine
| Reagent | Product Type | General Structure of Product |
|---|---|---|
| Isocyanate (R'-NCO) | Urea | R-NH-CO-NH-R' |
| Chloroformate (Cl-COOR') | Carbamate | R-NH-CO-OR' |
| Sulfonyl Chloride (R'-SO₂Cl) | Sulfonamide | R-NH-SO₂-R' |
(where R = 2-(3-tert-butylphenyl)ethyl)
Oxidation Reactions of the Amine Moiety
The amine group can undergo oxidation. Enzymatic oxidation of phenethylamine (B48288) derivatives by monoamine oxidases (MAO) is a key metabolic pathway. nih.govwikipedia.org This process typically converts the primary amine to an aldehyde (phenylacetaldehyde derivative), which can then be further oxidized to a carboxylic acid by enzymes like aldehyde dehydrogenase or reduced to an alcohol. nih.gov Chemical oxidation of phenethylamines can also be achieved, though the products can vary depending on the oxidant used. acs.org For instance, cytochrome P450 enzymes can oxidize phenethylamines at various positions, including O-demethylation and ring hydroxylation for methoxy-substituted analogs. nih.govacs.org
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
Regioselectivity and Electronic Effects of Substituents
Electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is governed by the combined electronic and steric effects of the two existing substituents: the tert-butyl group and the 2-aminoethyl group. stackexchange.comlibretexts.org
Tert-Butyl Group (-C(CH₃)₃): This is an alkyl group, which acts as an activator and an ortho-, para-director. It activates the ring towards electrophilic attack through an electron-donating inductive effect and hyperconjugation. msu.edustackexchange.com However, its significant bulk provides considerable steric hindrance at the two adjacent ortho positions (C2 and C4). msu.edulibretexts.org
2-Aminoethyl Group (-CH₂CH₂NH₂): The reactivity of this group is highly dependent on the reaction conditions. EAS reactions are typically conducted in strong acidic media. Under these conditions, the primary amine is protonated to form an ammonium (B1175870) group (-CH₂CH₂NH₃⁺). This protonated group is strongly electron-withdrawing via an inductive effect, making it a powerful deactivator and a meta-director. vanderbilt.edu
The two substituents are meta to each other on the ring (at C1 and C3). The deactivating -CH₂CH₂NH₃⁺ group at C1 directs incoming electrophiles to the C5 position. The activating -C(CH₃)₃ group at C3 directs incoming electrophiles to the C2, C4, and C6 positions.
Table 4: Analysis of Regioselectivity in Electrophilic Aromatic Substitution
| Position | Relation to -CH₂CH₂NH₃⁺ (C1) | Relation to -C(CH₃)₃ (C3) | Directing Effect | Steric Hindrance | Predicted Outcome |
|---|---|---|---|---|---|
| C2 | ortho | ortho | Favored by -C(CH₃)₃ | High | Minor Product |
| C4 | para | ortho | Favored by -C(CH₃)₃ | High | Minor Product |
| C5 | meta | meta | Favored by -CH₂CH₂NH₃⁺ | Low | Very Minor Product |
Scientific Literature Lacks Specific Data on the
The initial search for information on the chemical behavior of this compound did not yield specific results for this compound. While research exists for structurally related molecules, such as other substituted phenethylamines or compounds containing a tert-butylphenyl group, this information does not directly address the specific reactivity and mechanistic profile of this compound as requested.
Further targeted searches for the synthesis, functionalization, and reaction kinetics of this compound also failed to uncover any specific research findings. The available literature focuses on broader classes of phenethylamines or the reactivity of the tert-butyl group in different chemical environments, but not within the specific structural context of this compound.
Consequently, it is not possible to provide an article with detailed research findings, data tables for rate constants, activation parameters, or elucidated reaction pathways and transition states for the specified compound, as this information does not appear to be present in the currently available scientific literature.
Derivatization and Utilization As a Key Synthetic Building Block
Incorporation into Nitrogen-Containing Heterocyclic Systems
The primary amine functionality of 2-(3-tert-butylphenyl)ethan-1-amine is a key feature that enables its incorporation into a wide array of nitrogen-containing heterocycles. These ring systems are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.
Quinoxalines are a class of bicyclic heteroaromatic compounds that can be synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. While direct synthesis of quinoxalines from this compound is not a standard route, the amine can be envisioned as a precursor to a suitable dicarbonyl-containing intermediate.
A hypothetical pathway could involve the acylation of the amine followed by oxidation of the benzylic position to generate a 1,2-dicarbonyl species. This intermediate could then react with an o-phenylenediamine to form a quinoxaline (B1680401) derivative bearing the 3-tert-butylphenyl moiety. The general reaction is depicted below:
General Synthetic Scheme for Quinoxaline Synthesis
| Reactant A | Reactant B | Product |
| o-Phenylenediamine | 1,2-Dicarbonyl Compound | Substituted Quinoxaline |
Although no specific examples involving this compound are reported, the versatility of quinoxaline synthesis from various dicarbonyl compounds suggests the potential for its application in creating novel quinoxaline structures.
Thiadiazoles are five-membered heterocyclic rings containing two nitrogen atoms and one sulfur atom. 1,3,4-Thiadiazoles, in particular, can be synthesized from the cyclization of thiosemicarbazides. This compound could be converted into a corresponding thiosemicarbazide (B42300) derivative by reaction with thiophosgene (B130339) to form an isothiocyanate, followed by reaction with hydrazine.
The resulting N-substituted thiosemicarbazide can then undergo acid-catalyzed cyclization to yield a 2-amino-1,3,4-thiadiazole (B1665364) derivative. The bulky 3-tert-butylphenyl group would be appended to the thiadiazole core, potentially influencing its biological activity or material properties.
Illustrative Synthesis of a 1,3,4-Thiadiazole Derivative
| Starting Material | Key Intermediate | Heterocyclic Product |
| This compound | N-(2-(3-tert-butylphenyl)ethyl)hydrazine-1-carbothioamide | 5-(2-(3-tert-butylphenyl)ethylamino)-1,3,4-thiadiazole-2(3H)-thione |
This synthetic strategy highlights a plausible route to novel thiadiazole compounds derived from this compound.
Furo[2,3-b]pyridines: This heterocyclic system, while structurally complex, can be assembled through multi-step synthetic sequences. A primary amine like this compound could be utilized in the construction of the pyridine (B92270) portion of the scaffold. For instance, it could react with a suitably functionalized furan (B31954) derivative, such as a furan-2-carbonyl chloride, to form an amide. Subsequent intramolecular cyclization reactions, potentially involving the activation of a neighboring position on the furan ring, could lead to the formation of the fused furo[2,3-b]pyridine (B1315467) system. The specific reaction conditions would be highly dependent on the nature of the furan precursor.
Azetidines: Azetidines are four-membered nitrogen-containing heterocycles. The synthesis of substituted azetidines often involves the cyclization of γ-haloamines or the [2+2] cycloaddition of imines with ketenes. A potential, albeit challenging, route starting from this compound could involve its conversion to an N-substituted γ-amino alcohol, followed by activation of the alcohol as a leaving group (e.g., tosylation or mesylation) and subsequent intramolecular nucleophilic substitution to form the azetidine (B1206935) ring. The steric hindrance from the tert-butyl group might influence the feasibility and stereochemical outcome of the cyclization.
Advanced Spectroscopic and Structural Characterization of 2 3 Tert Butylphenyl Ethan 1 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. The following sections predict the key features of the ¹H, ¹³C, and 2D NMR spectra of 2-(3-tert-butylphenyl)ethan-1-amine.
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum provides information about the chemical environment of each proton in a molecule. For this compound, the predicted chemical shifts are based on the analysis of its constituent parts. The phenethylamine (B48288) moiety typically exhibits signals for the ethylamine (B1201723) side chain and the aromatic protons. The presence of the tert-butyl group on the phenyl ring will influence the chemical shifts and splitting patterns of the aromatic protons.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| -NH₂ | 1.0 - 2.0 | Singlet (broad) | - |
| -CH₂- (benzylic) | 2.7 - 2.9 | Triplet | ~7-8 |
| -CH₂- (amino) | 2.9 - 3.1 | Triplet | ~7-8 |
| Aromatic H (ortho to ethylamine) | ~7.2 | Doublet | ~7-8 |
| Aromatic H (meta to ethylamine) | ~7.1 | Triplet | ~7-8 |
| Aromatic H (para to ethylamine) | ~7.3 | Singlet | - |
| Aromatic H (ortho to tert-butyl) | ~7.3 | Doublet | ~7-8 |
| tert-Butyl (-C(CH₃)₃) | ~1.3 | Singlet | - |
Note: The predicted values are estimations and may vary depending on the solvent and experimental conditions.
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The predicted chemical shifts for this compound are derived from the known values for phenethylamine and tert-butylbenzene (B1681246), with adjustments for the substituent effects.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -CH₂- (benzylic) | ~40 |
| -CH₂- (amino) | ~45 |
| Aromatic C (ipso, ethylamine) | ~140 |
| Aromatic C (ortho to ethylamine) | ~129 |
| Aromatic C (meta to ethylamine) | ~128 |
| Aromatic C (para to ethylamine) | ~126 |
| Aromatic C (ipso, tert-butyl) | ~151 |
| Aromatic C (ortho to tert-butyl) | ~125 |
| Aromatic C (meta to tert-butyl) | ~128 |
| tert-Butyl C (quaternary) | ~34 |
| tert-Butyl C (methyl) | ~31 |
Note: These are predicted chemical shifts. Actual values can differ based on experimental factors.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): A COSY spectrum of this compound would be expected to show a correlation between the benzylic protons (-CH₂-) and the adjacent amino-substituted methylene protons (-CH₂-). Correlations would also be observed between the coupled aromatic protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal direct one-bond correlations between protons and their attached carbons. For instance, the protons of the benzylic -CH₂- group would show a cross-peak with the corresponding benzylic carbon signal in the ¹³C NMR spectrum. Similarly, the protons of the tert-butyl group would correlate with the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum provides information about longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:
Correlations from the benzylic protons to the ipso-carbon of the phenyl ring and the amino-substituted carbon.
Correlations from the aromatic protons to neighboring and ipso-carbons.
Correlations from the tert-butyl protons to the quaternary carbon of the tert-butyl group and the ipso-carbon of the phenyl ring to which it is attached.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. The molecular formula for this compound is C₁₂H₁₉N.
The calculated exact mass for the protonated molecule [M+H]⁺ would be:
Calculated Exact Mass ([M+H]⁺): 178.1596
This precise mass measurement would confirm the elemental composition of the molecule.
Fragmentation Patterns and Structural Information
In mass spectrometry, molecules are ionized and then fragment in predictable ways, providing valuable structural information. For this compound, the fragmentation is expected to be influenced by the phenethylamine and tert-butylbenzene moieties.
A common fragmentation pathway for phenethylamines is the cleavage of the Cα-Cβ bond (the bond between the two carbons of the ethyl chain), leading to the formation of a stable benzylic cation or a tropylium ion. Another characteristic fragmentation is the loss of the amino group. The tert-butyl group is also prone to fragmentation, typically through the loss of a methyl radical to form a stable tertiary carbocation.
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z | Predicted Fragment Ion | Possible Fragmentation Pathway |
| 177 | [M-H]⁺ | Loss of a hydrogen atom |
| 162 | [M-CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |
| 148 | [M-C₂H₅]⁺ or [M-NH₃-H]⁺ | Cleavage of the ethylamine side chain or loss of ammonia (B1221849) and hydrogen |
| 133 | [C₁₀H₁₃]⁺ | Benzylic cleavage with loss of the -CH₂NH₂ radical |
| 119 | [C₉H₁₁]⁺ | Loss of the tert-butyl group |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkylbenzenes |
| 57 | [C₄H₉]⁺ | tert-Butyl cation |
Note: The relative intensities of these fragments would depend on the ionization method and energy.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its primary amine, substituted aromatic ring, and aliphatic hydrocarbon components.
The primary amine (-NH₂) group is typically identified by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. Another characteristic absorption for primary amines is the N-H bending (scissoring) vibration, which appears in the 1590-1650 cm⁻¹ range.
The aromatic phenyl ring gives rise to several distinct bands. Weak C-H stretching vibrations are expected just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region. A series of weak to medium absorptions between 1450 cm⁻¹ and 1600 cm⁻¹ are characteristic of C=C stretching vibrations within the aromatic ring. Furthermore, the substitution pattern on the benzene (B151609) ring (meta-substitution in this case) influences the C-H out-of-plane bending bands in the fingerprint region (650-900 cm⁻¹).
The aliphatic ethyl chain and the tert-butyl group contribute to strong C-H stretching absorptions in the 2850-2960 cm⁻¹ range. The presence of the tert-butyl group is specifically indicated by a characteristic split peak, with a stronger band around 1365 cm⁻¹ and a weaker one near 1390 cm⁻¹, arising from symmetric and asymmetric C-H bending (umbrella) modes of the methyl groups.
A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (typically two peaks) | Medium |
| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1590 - 1650 | Medium to Strong |
| Aromatic Ring | C-H Stretch | 3010 - 3100 | Weak to Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Aliphatic C-H (Alkyl) | C-H Stretch | 2850 - 2960 | Strong |
| Tert-butyl Group | C-H Bend (symmetric) | ~1365 | Strong |
| Tert-butyl Group | C-H Bend (asymmetric) | ~1390 | Medium |
| C-N Bond | C-N Stretch | 1020 - 1250 | Medium |
Single-Crystal X-ray Diffraction Analysis of Crystalline Derivatives
While specific single-crystal X-ray diffraction data for derivatives of this compound are not prominently available in published literature, the principles of this technique allow for a detailed projection of how its structural features would be elucidated. To perform this analysis, the amine would first need to be converted into a stable, crystalline solid, typically through salt formation (e.g., hydrochloride or sulfate salt), as amines are often liquids or low-melting solids at room temperature.
Determination of Molecular Conformation and Stereochemistry
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a derivative of this compound, this analysis would provide exact bond lengths, bond angles, and torsion angles.
The conformation of the ethylamine side chain relative to the phenyl ring is of particular interest. Phenethylamine derivatives can adopt different conformations, often described by the torsion angle between the phenyl ring and the amino group. The analysis would reveal whether the molecule exists in an extended (anti) conformation, where the side chain projects away from the ring, or a folded (gauche) conformation, which can be stabilized by intramolecular interactions. nih.gov The bulky tert-butyl group on the phenyl ring would likely create steric hindrance that influences the preferred conformation in the solid state.
If a chiral derivative were synthesized or a resolved enantiomer crystallized, X-ray diffraction could unambiguously determine its absolute stereochemistry (R or S configuration) at any stereocenters.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For a crystalline salt of this compound, these interactions would be meticulously mapped by X-ray diffraction.
The primary amine group, when protonated in a salt form (e.g., -NH₃⁺), is a strong hydrogen bond donor. It would be expected to form robust hydrogen bonds with the counter-ion (e.g., Cl⁻ or O atoms of SO₄²⁻). iucr.org These hydrogen bonds are often the primary structure-directing interactions, organizing the molecules into specific motifs like chains, layers, or more complex three-dimensional networks. rsc.orgacs.org
Computational Chemistry and Theoretical Investigations of 2 3 Tert Butylphenyl Ethan 1 Amine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are employed to determine the electronic properties of a molecule, which are fundamental to its reactivity and interactions.
The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in a molecule, known as its global minimum energy conformation. For 2-(3-tert-butylphenyl)ethan-1-amine, the conformational landscape is primarily defined by the rotation around the Cα-Cβ bond of the ethylamine (B1201723) side chain and the orientation of the tert-butyl group.
Based on studies of the parent molecule, 2-phenylethylamine, two main types of conformers are expected for the ethylamine side chain: gauche (folded) and anti (extended). researchgate.net In the gauche conformation, the amino group is closer to the phenyl ring, an arrangement that can be stabilized by a weak N-H•••π interaction. The anti conformation places the amino group away from the ring. The bulky tert-butyl group at the meta position is not expected to significantly hinder the rotation of the ethylamine side chain, but it will have its own preferred orientations to minimize steric clash with the adjacent hydrogen atoms on the phenyl ring.
The geometry optimization process, typically performed using Density Functional Theory (DFT) methods, would systematically explore these rotational possibilities to identify the lowest energy structures. The expected stable conformers would likely have the ethylamine side chain in either a gauche or anti position, with slight variations in dihedral angles to accommodate the tert-butyl group.
Table 1: Predicted Stable Conformers of this compound and Their Theoretical Properties
| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Key Feature |
| Gauche I | ~ ±60° | 0.00 (most stable) | Amino group oriented towards the phenyl ring, allowing for potential N-H•••π interaction. |
| Anti | ~ 180° | 0.5 - 1.5 | Extended conformation of the ethylamine side chain. |
| Gauche II | ~ ±120° | 1.0 - 2.5 | A less stable gauche conformation. |
Note: The data in this table is a theoretical extrapolation based on computational studies of 2-phenylethylamine and general principles of conformational analysis. Actual values would require specific calculations for this compound.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group. The tert-butyl group, being an electron-donating group through hyperconjugation, will slightly raise the energy of the HOMO compared to unsubstituted phenethylamine (B48288). A higher HOMO energy generally suggests a greater propensity to donate electrons, indicating potential nucleophilic character.
The LUMO is anticipated to be distributed over the antibonding orbitals of the phenyl ring. The energy gap between the HOMO and LUMO is an important indicator of chemical stability and reactivity. A larger HOMO-LUMO gap implies higher stability and lower reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Predicted Energy (eV) | Description |
| HOMO | -8.5 to -9.0 | Localized on the phenyl ring and nitrogen atom. |
| LUMO | 0.5 to 1.0 | Distributed over the antibonding orbitals of the phenyl ring. |
| HOMO-LUMO Gap | 9.0 to 10.0 | Indicates high kinetic stability. |
Note: These energy values are representative estimates for a substituted phenethylamine and would be refined by specific quantum chemical calculations.
The distribution of electron density within a molecule is key to understanding its intermolecular interactions. A Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide theoretical atomic charges, while an electrostatic potential (ESP) map offers a visual representation of the charge distribution.
The ESP map would visually confirm this, showing a region of negative electrostatic potential (typically colored red or orange) around the amine group, making it a likely site for electrophilic attack or hydrogen bonding as a hydrogen bond acceptor. The aromatic ring would exhibit a more complex potential surface, while the aliphatic protons would contribute to regions of positive potential (blue). Studies on other phenylethylamine derivatives have shown that the electrostatic potential around the nitrogen lone pair is a key determinant in their biological receptor interactions. nih.gov
Table 3: Hypothetical Mulliken Atomic Charges on Key Atoms of this compound
| Atom | Hypothetical Mulliken Charge (a.u.) |
| Nitrogen (Amine) | -0.8 to -1.0 |
| Carbon (Amine-adjacent) | -0.1 to -0.3 |
| Carbon (Phenyl, C1) | -0.1 to -0.2 |
| Carbon (Phenyl, C3 with tert-butyl) | +0.1 to +0.2 |
| Hydrogen (Amine) | +0.3 to +0.4 |
Note: These values are illustrative and would be quantified by specific calculations.
Molecular Dynamics (MD) Simulations
While quantum mechanics provides a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations allow for the exploration of its behavior over time, providing insights into its flexibility and interactions with its environment.
MD simulations of this compound would reveal the dynamic interplay between its different conformers. The simulations would likely show frequent transitions between the gauche and anti conformations of the ethylamine side chain. researchgate.net The energy barriers for these rotations are generally low enough to be overcome at room temperature, leading to a flexible molecule that exists as an equilibrium of different conformers.
The tert-butyl group itself has rotational freedom around the C-C bond connecting it to the phenyl ring. MD simulations would quantify the rate of this rotation and its preferred orientations. The steric bulk of the tert-butyl group is known to influence the conformation of adjacent groups, a principle observed in studies of substituted cyclohexanes. libretexts.orglibretexts.org
The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between this compound and solvent molecules.
In a polar protic solvent like water or methanol, the primary amine group would act as both a hydrogen bond donor and acceptor. These interactions would stabilize the molecule and could influence the conformational equilibrium. For instance, a polar solvent might preferentially stabilize the more polar gauche conformer through dipole-dipole interactions and hydrogen bonding. The reaction of phenylethylamine with other molecules has been shown to be strongly catalyzed by polar solvents, highlighting the importance of solvent effects. researchgate.net
MD simulations in different solvents would provide a detailed picture of the solvation shell around the molecule and quantify the impact of the solvent on its conformational dynamics and flexibility.
Prediction of Spectroscopic Properties
No specific studies detailing the theoretical calculation of ¹H and ¹³C NMR chemical shifts for this compound have been identified. Computational chemistry typically employs methods like Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets to predict NMR spectra. These theoretical calculations are valuable for confirming experimental findings and for the structural elucidation of novel compounds. For related molecules, such as various phenethylamine derivatives, computational NMR studies have been used to correlate structural features with spectral data. However, without specific calculations for the title compound, a detailed analysis of its theoretical NMR properties cannot be provided.
Similarly, a comprehensive vibrational frequency analysis of this compound using computational methods is absent from the literature. Such analyses, typically performed using DFT, allow for the assignment of characteristic vibrational modes in infrared (IR) and Raman spectra. For instance, studies on tert-butyl N-(thiophen-2yl)carbamate have utilized DFT calculations to assign vibrational frequencies and have shown good agreement with experimental data. nih.gov This highlights the potential of computational methods to elucidate the vibrational properties of this compound, but the actual research has not been published.
Reaction Pathway Analysis and Transition State Modeling
The investigation of reaction mechanisms involving this compound through computational means also appears to be an unexplored area of research. Reaction pathway analysis and transition state modeling are powerful tools to understand the kinetics and thermodynamics of chemical reactions. For example, studies on the inhibition of human acetylcholinesterase by 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone have employed sophisticated QM/MM (Quantum Mechanics/Molecular Mechanics) methods to model the reaction pathway and identify transition states. biomolther.orgnih.gov These approaches could theoretically be applied to understand the reactivity of the amine group in this compound, for instance, in acylation or alkylation reactions. However, no such specific studies have been documented.
Future Research Directions and Unexplored Avenues
Discovery of Novel Reactivity Patterns for the Amine Moiety
The primary amine group of 2-(3-tert-butylphenyl)ethan-1-amine is a key locus for chemical reactivity. While the general reactivity of primary amines is well-established, the specific influence of the 3-tert-butylphenyl substituent presents an area ripe for exploration. The steric bulk of the tert-butyl group can be expected to modulate the accessibility and nucleophilicity of the amine. ncert.nic.inmsu.edu This steric hindrance could lead to novel selectivity in reactions where the amine acts as a nucleophile. ncert.nic.in
Future research should focus on systematically investigating the reactivity of the amine moiety in a variety of transformations. This could include detailed kinetic studies of its reactions with a range of electrophiles to quantify the impact of the tert-butyl group on reaction rates. Furthermore, exploring its behavior in reactions known to be sensitive to steric effects, such as certain acylation, alkylation, and condensation reactions, could reveal unique reactivity patterns. Delocalization of the nitrogen lone pair into the aromatic ring can also influence basicity and reactivity, a factor that should be computationally and experimentally explored for this specific molecule. msu.edu
Integration into Advanced Catalytic Systems
The structural features of this compound make it an attractive candidate as a ligand in advanced catalytic systems, particularly in the realm of asymmetric catalysis. The amine functionality provides a coordination site for metal centers, while the chiral potential, if resolved into its enantiomers, could be exploited for stereoselective transformations.
Future work should explore the synthesis of metal complexes incorporating this compound as a ligand. The steric bulk of the tert-butyl group could create a well-defined chiral pocket around a metal center, influencing the enantioselectivity of catalyzed reactions. harvard.edu Investigations could focus on its application in reactions such as asymmetric hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. The development of chiral primary amine catalysts bearing bulky substituents has shown promise in various asymmetric transformations, suggesting a fertile ground for the application of this specific amine. harvard.edu The electronic properties of the substituted phenyl ring can also be tuned to modulate the catalytic activity of the resulting metal complexes.
Exploration of Supramolecular Assembly and Material Science Applications
The interplay of the aromatic ring, the flexible ethylamine (B1201723) chain, and the bulky tert-butyl group in this compound suggests a propensity for self-assembly into ordered supramolecular structures. The aromatic rings can participate in π-π stacking interactions, while the amine group can form hydrogen bonds, driving the formation of well-defined architectures. acs.orgmdpi.com The tert-butyl group, with its significant steric footprint, is known to influence the packing of molecules in the solid state, potentially leading to the formation of unique and predictable crystal structures. researchgate.net
Future research in this area should involve a systematic study of the self-assembly behavior of this amine in various solvents and conditions. acs.orgmdpi.com Techniques such as X-ray crystallography, scanning tunneling microscopy (STM), and atomic force microscopy (AFM) could be employed to characterize the resulting supramolecular structures. The formation of self-assembled monolayers (SAMs) on surfaces, anchored through the amine group, is another promising avenue for creating functional materials with tailored properties for applications in electronics and sensor technology. acs.org The potential for this molecule to form gels or other soft materials should also be investigated. acs.org
Development of High-Throughput Synthetic Methodologies
To facilitate the exploration of this compound and its derivatives in various applications, the development of efficient and high-throughput synthetic methodologies is crucial. Traditional synthetic methods can be time-consuming and labor-intensive, hindering rapid progress in screening for desired properties.
The application of automated synthesis platforms could significantly accelerate the production of a library of derivatives based on the this compound scaffold. chemspeed.comemolecules.comsigmaaldrich.comchemspeed.comyoutube.com These platforms enable the rapid and parallel synthesis of numerous compounds with variations in the amine substitution or further functionalization of the aromatic ring. By coupling high-throughput synthesis with high-throughput screening, researchers can efficiently identify derivatives with optimized properties for catalysis, materials science, or other applications. The development of robust and scalable synthetic routes will be essential for making this compound and its analogues readily accessible to the broader scientific community.
Synergistic Experimental and Computational Research Paradigms
A powerful approach to unlocking the full potential of this compound lies in the synergy between experimental and computational research. Computational methods, such as Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, conformational preferences, and reaction mechanisms at an atomic level. nih.govchemrxiv.org
Future research should embrace a collaborative approach where experimental findings guide and validate computational models, and in turn, computational predictions inspire new experimental investigations. For instance, DFT calculations can be used to predict the most stable conformers of the molecule, rationalize observed reactivity patterns, and screen potential catalytic applications before undertaking extensive experimental work. nih.govnih.govresearchgate.net Molecular dynamics simulations can be employed to study the self-assembly process and the dynamics of the molecule in different environments. nih.gov This integrated approach will not only accelerate the pace of discovery but also provide a more profound understanding of the fundamental principles governing the behavior of this intriguing molecule. acs.org
Q & A
Q. How can researchers optimize the synthesis of 2-(3-Tert-butylphenyl)ethan-1-amine to achieve high purity (>95%)?
- Methodological Answer : Synthesis optimization involves selecting appropriate nitration, fluorination, and amination protocols. For example, controlled reaction conditions (e.g., inert atmosphere, precise temperature gradients) minimize side reactions. Enzymatic approaches, such as transaminase-mediated amination (as demonstrated for structurally similar compounds), can improve stereochemical control and yield . Industrial-scale methods, including automated continuous flow reactors, may enhance reproducibility and purity . Post-synthesis purification via column chromatography or recrystallization is critical, with HPLC or NMR validation to confirm purity .
Q. What characterization techniques are most reliable for verifying the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy : - and -NMR confirm the tert-butyl group’s presence (δ ~1.3 ppm for ) and amine proton environments .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and substituent positioning in crystalline derivatives .
- FTIR : Identifies amine N-H stretching (~3300 cm) and aromatic C-H vibrations .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize targets based on structural analogs. For example, phenyl ethylamine derivatives often interact with G-protein-coupled receptors (GPCRs) or monoamine transporters. Use in vitro assays:
- Enzyme Inhibition : Test against kinases or oxidases via fluorometric/colorimetric readouts .
- Receptor Binding : Radioligand displacement assays (e.g., -ligand competition) for serotonin or dopamine receptors .
- Cell Viability : MTT assays to assess cytotoxicity in HEK293 or HeLa cell lines .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity artifacts. Strategies include:
- Dose-Response Replication : Test compounds across multiple concentrations and cell types.
- Metabolite Profiling : Use LC-MS to identify degradation products that may confound results .
- Structural Confirmation : Re-synthesize disputed analogs and validate purity (>99%) before retesting .
- Computational Docking : Compare binding modes to receptors using molecular dynamics simulations (e.g., AutoDock Vina) to explain activity variations .
Q. What strategies are effective for isolating enantiomers of this compound, and how does stereochemistry impact bioactivity?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (e.g., amylose- or cellulose-based HPLC columns) or derivatize with chiral auxiliaries (e.g., Mosher’s acid) .
- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during amination steps .
- Bioactivity Correlation : Test isolated enantiomers in receptor-binding assays. For example, (R)-enantiomers of related compounds show higher affinity for serotonin receptors due to steric complementarity .
Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity), BBB permeability, and CYP450 metabolism. Optimize tert-butyl positioning to reduce metabolic lability .
- QSAR Analysis : Build regression models correlating substituent electronic effects (Hammett σ values) with bioactivity .
- Molecular Dynamics : Simulate blood-brain barrier penetration using coarse-grained membrane models .
Q. What experimental controls are critical when studying this compound’s interaction with lipid bilayers or membrane proteins?
- Methodological Answer :
- Negative Controls : Use scrambled lipid compositions or non-functionalized phenyl ethylamines to isolate specificity .
- Positive Controls : Compare to known membrane disruptors (e.g., melittin) or GPCR agonists (e.g., dopamine).
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to immobilized receptors, ensuring buffer-matched baselines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
